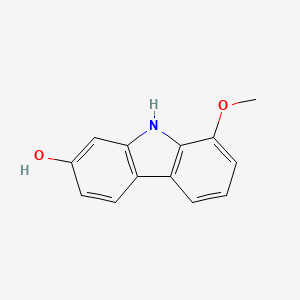

8-Methoxy-9H-carbazol-2-OL

Description

Structure

3D Structure

Properties

CAS No. |

920982-71-4 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

8-methoxy-9H-carbazol-2-ol |

InChI |

InChI=1S/C13H11NO2/c1-16-12-4-2-3-10-9-6-5-8(15)7-11(9)14-13(10)12/h2-7,14-15H,1H3 |

InChI Key |

VUKNRTJLWLSQQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C=CC(=C3)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Oxygenated Carbazole Alkaloids

Discovery of Carbazole (B46965) Alkaloids from Plant Sources

The investigation of plant biodiversity has led to the discovery of a vast array of carbazole alkaloids, particularly within the Rutaceae family. This family of flowering plants, commonly known as the rue or citrus family, has proven to be a rich source of these structurally unique compounds. Genera such as Murraya, Glycosmis, and Clausena are especially noted for their production of a wide variety of carbazole alkaloids.

The curry leaf tree, Murraya koenigii, is a prominent source of carbazole alkaloids, with numerous compounds having been isolated from its leaves, stems, and bark. Similarly, various species of Glycosmis and Clausena have yielded a significant number of novel carbazole structures. The ongoing phytochemical investigation of these plants continues to reveal new derivatives, highlighting the chemical diversity within this plant family.

Isolation from Microbial Sources

While the plant kingdom has historically been the primary source of carbazole alkaloids, recent research has unveiled the biosynthetic capabilities of microorganisms, particularly those from the phylum Actinomycetes. Strains of the genus Streptomyces, known for their prolific production of a wide range of secondary metabolites, have been identified as producers of carbazole alkaloids.

The discovery of carbazole alkaloids from microbial sources has opened up new avenues for the discovery of novel structures with potentially unique biological activities. The genetic and metabolic diversity of Actinomycetes suggests that a vast number of uncharacterized carbazole alkaloids may yet be discovered from these microbial sources.

Chromatographic Techniques for Natural Product Separation and Purification

The isolation and purification of carbazole alkaloids from complex natural extracts rely heavily on a variety of chromatographic techniques. These methods are essential for separating individual compounds from a mixture, allowing for their structural elucidation and biological evaluation.

Column Chromatography is a fundamental technique used for the initial fractionation of crude plant or microbial extracts. In this method, the extract is passed through a column packed with a stationary phase, such as silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the extract are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient separation technique that utilizes high pressure to force the mobile phase through a column packed with smaller particles. This results in higher resolution and faster separation times compared to traditional column chromatography. HPLC is widely used for both the analytical quantification and the preparative isolation of carbazole alkaloids. Different types of HPLC columns, such as normal-phase, reversed-phase, and chiral columns, can be employed depending on the polarity and structural characteristics of the target compounds.

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable tool for the analysis of carbazole alkaloids. It is a planar chromatographic technique that offers high sample throughput and is particularly useful for the rapid screening of plant extracts and for monitoring the progress of purification.

The choice of chromatographic method and the specific conditions (e.g., stationary phase, mobile phase composition, flow rate, and detection method) are crucial for the successful isolation and purification of carbazole alkaloids.

Structural Diversity and Occurrence of Methoxy- and Hydroxyl-Substituted Carbazoles

The structural diversity of naturally occurring carbazole alkaloids is vast, with a wide array of substitution patterns observed on the carbazole nucleus. Among the most common modifications are the presence of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups. These oxygen-containing functional groups significantly influence the physicochemical properties and biological activities of the compounds.

The positions of these substituents on the carbazole ring vary widely, leading to a large number of isomers. For instance, in the case of 8-Methoxy-9H-carbazol-2-OL, a methoxy group is located at position 8 and a hydroxyl group at position 2. This specific substitution pattern contributes to the unique chemical character of the molecule.

The following tables provide a non-exhaustive list of methoxy- and hydroxyl-substituted carbazole alkaloids isolated from various natural sources, illustrating the structural diversity within this class of compounds.

Table 1: Examples of Methoxy- and Hydroxyl-Substituted Carbazole Alkaloids from Plant Sources

| Compound Name | Substitution Pattern | Plant Source (Genus) |

| 1-Hydroxy-3-methylcarbazole | 1-OH, 3-CH₃ | Murraya |

| 7-Methoxy-O-methylmukonal | 7-OCH₃, O-CH₃ | Murraya |

| 2-Hydroxy-7-methoxy-9H-carbazole-3-carboxylate | 2-OH, 7-OCH₃, 3-COOH | Murraya |

| Glybomine A | 2,5-dioxygenated | Glycosmis |

| 5,8-Dimethoxy-3-methyl-9H-carbazol-2-ol | 5,8-(OCH₃)₂, 2-OH, 3-CH₃ | Clausena |

| 3-Formyl-2,7-dimethoxycarbazole | 3-CHO, 2,7-(OCH₃)₂ | Clausena |

| 2-Hydroxy-3-methoxycarbazole | 2-OH, 3-OCH₃ | Clausena |

Table 2: Examples of Oxygenated Carbazole Alkaloids from Microbial Sources

| Compound Name | Substitution Pattern | Microbial Source (Genus) |

| Carquinostatin A | Ortho-quinone function | Streptomyces |

| Chlocarbazomycin C | Chlorinated and oxygenated | Streptomyces |

The presence and position of methoxy and hydroxyl groups are key determinants of the biological activity of carbazole alkaloids. These functional groups can participate in hydrogen bonding and other intermolecular interactions, influencing how the molecule interacts with biological targets. The continued exploration of natural sources is expected to reveal further novel structures with diverse oxygenation patterns.

Biosynthetic Pathways and Mechanistic Elucidation of Carbazole Ring Formation

Biogenetic Hypotheses and Proposed Precursors for Carbazole (B46965) Skeletons (e.g., 3-Methylcarbazole, 2-Methylcarbazole)

The biogenesis of the carbazole skeleton is not uniform across all natural sources. In higher plants of the Rutaceae family, the vast majority of over 330 identified phyto-carbazole alkaloids are derived from 3-methylcarbazole as a common precursor. nih.govresearchgate.net Subsequent in-vivo oxidation of the methyl group on this core structure leads to further diversification. nih.gov

In contrast, bacterial carbazole biosynthesis follows different routes. Tracer experiments have indicated that the carbazole skeleton in bacteria is often derived from the condensation of precursors like tryptophan, pyruvate (B1213749), and acetate (B1210297) molecules. nih.govnih.gov The indole (B1671886) moiety of the carbazole skeleton is typically derived from tryptophan or a related derivative, making its condensation with other precursors a critical early step in the biosynthetic cascade. nih.gov

Elucidation of Tryptophan, Pyruvate, and Acetate Derived Biosynthetic Routes in Microorganisms

Detailed investigations into microorganisms have established that the carbazole ring's backbone is assembled from fundamental metabolic building blocks. nih.gov Isotopic labeling studies and biochemical analyses have confirmed that tryptophan, pyruvate, and 3-hydroxybutyryl-ACP (derived from two acetate units) are the key precursors for many bacterial carbazoles. nih.gov

The pathway is initiated by the conversion of L-tryptophan to indole-3-pyruvate (IPA). nih.govresearchgate.net This is followed by a crucial C-C bond formation step where IPA undergoes an acyloin condensation with pyruvate. nih.govresearchgate.netrsc.org This reaction creates a β-ketoacid intermediate, setting the stage for the subsequent cyclization and formation of the carbazole's third ring. nih.govresearchgate.netrsc.org The carbon atoms originating from pyruvate and acetate are incorporated to form what becomes ring A of the final carbazole structure. researchgate.net

Genetic Basis of Carbazole Biosynthesis: Analysis of Biosynthetic Gene Clusters

The genes encoding the enzymes for carbazole production are organized in biosynthetic gene clusters (BGCs). nih.gov Analysis of these BGCs provides a blueprint for understanding and engineering the synthesis of these alkaloids.

In Streptomyces and other bacteria, these clusters contain the core genes for carbazole synthesis. For instance, the neocarazostatin A (NZS) cluster contains genes for the ThDP-dependent enzyme (NzsH), an acyl carrier protein (NzsE), a KASIII-like enzyme (NzsJ), and the carbazole synthase/cyclase (NzsI). nih.govmdpi.com Similarly, the carquinostatin A (CQS) cluster contains the homologous genes CqsB1-7. nih.gov These clusters often also include genes for tailoring enzymes that perform modifications like hydroxylation or prenylation, as well as regulatory and transporter genes. nih.gov The discovery of these conserved gene clusters across different bacteria suggests that the capacity for carbazole biosynthesis is widespread in nature. nih.govacs.org

Interactive Data Tables

Key Enzymes in Bacterial Carbazole Biosynthesis

| Enzyme (Example) | Class | Cofactor | Function | Reference |

| NzsH / CqsB3 | ThDP-dependent enzyme | Thiamine (B1217682) Diphosphate (B83284) (ThDP) | Catalyzes acyloin condensation of indole-3-pyruvate and pyruvate. | nih.govresearchgate.netrsc.org |

| NzsJ / CqsB1 | KASIII-like enzyme | - | Catalyzes decarboxylative condensation to form an unstable indole intermediate. | researchgate.netmdpi.comnih.gov |

| NzsI / CqsB2 | Carbazole Synthase / Cyclase | None Required | Catalyzes oxidative cyclization to form the carbazole ring system. | nih.govresearchgate.netmdpi.com |

| NzsE / CqsB6 | Acyl Carrier Protein (ACP) | - | Carries the acetate-derived acyl chain. | nih.gov |

| CqsB7 | Aminotransferase | - | Converts L-tryptophan to indole-3-pyruvate (IPA). | nih.gov |

Synthetic Strategies for 8 Methoxy 9h Carbazol 2 Ol and Its Structural Analogs

Total Synthesis Approaches to Functionalized Carbazole (B46965) Cores

The creation of the fundamental carbazole skeleton can be achieved through several established and modern synthetic routes. These methods provide access to a wide array of substituted carbazoles, which can then be further modified to yield target-specific molecules like 8-Methoxy-9H-carbazol-2-OL.

Fischer-Borsche Synthesis and Dehydrogenation of Tetrahydrocarbazoles

The Fischer-Borsche synthesis is a classical and widely employed method for the construction of the carbazole nucleus. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a cyclohexanone derivative to form a tetrahydrocarbazole. The resulting tetrahydrocarbazole is then aromatized to the corresponding carbazole.

The initial step is the condensation of a substituted phenylhydrazine, for instance, p-methoxyphenylhydrazine, with a cyclohexanone bearing a protected hydroxyl group or a precursor to it, under acidic conditions. This reaction proceeds through a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of the initially formed hydrazone. The choice of starting materials is crucial for dictating the substitution pattern of the final carbazole.

The subsequent dehydrogenation of the tetrahydrocarbazole intermediate is a critical step to furnish the fully aromatic carbazole ring system. This aromatization is typically achieved using a variety of oxidizing agents or catalytic methods.

| Dehydrogenation Method | Reagent/Catalyst | Conditions | Efficacy |

| Catalytic Dehydrogenation | Palladium on carbon (Pd/C) | High temperature, often in a high-boiling solvent like xylene or mesitylene | High yields, clean reaction |

| Chemical Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Milder conditions, often at room temperature or gentle heating | Effective for a wide range of substrates |

| Chemical Oxidation | Chloranil | High temperature | Good yields, but can require harsh conditions |

For the synthesis of this compound, this strategy would necessitate starting with appropriately substituted phenylhydrazine and cyclohexanone precursors to ensure the correct placement of the methoxy (B1213986) and hydroxyl functionalities.

Indole-Based Cyclization Reactions

Carbazole synthesis can also be achieved through the annulation of a six-membered ring onto a pre-existing indole (B1671886) core. These methods are advantageous as they leverage the rich chemistry of indoles. Various strategies have been developed that utilize transition-metal catalysis or metal-free conditions to effect this transformation.

One common approach involves the reaction of a substituted indole with a suitable C4 synthon, which can undergo cyclization and subsequent aromatization to form the carbazole. For example, transition metal-catalyzed reactions of indoles with allenes or alkynes have emerged as powerful tools for constructing the carbazole skeleton under mild conditions. These reactions often proceed through a sequence of C-H activation and C-C bond formation.

Recent advancements in this area include:

Transition-metal catalyzed C-H functionalization : This approach allows for the direct coupling of substituted indoles with various partners to build the carbazole framework.

Metal-free cyclization : These methods often rely on thermal or photochemical activation to induce the cyclization of appropriately functionalized indoles.

Three-component reactions : These strategies enable the assembly of the carbazole skeleton from three simple starting materials in a single pot, offering a high degree of molecular diversity.

Oxidative Cyclization of Diarylamines

The intramolecular oxidative cyclization of diarylamines is a direct and atom-economical approach to the synthesis of carbazoles. This method involves the formation of a C-C bond between the two aryl rings of a diarylamine precursor.

This transformation is typically mediated by transition metal catalysts, most commonly palladium, copper, or iron complexes. The reaction proceeds via a C-H activation mechanism, where the metal catalyst facilitates the coupling of two C-H bonds on the adjacent aromatic rings. The use of an oxidant is often required to regenerate the active catalytic species.

Recent developments have focused on making this process more sustainable and efficient:

Use of molecular oxygen as the terminal oxidant : This "green" approach avoids the use of stoichiometric and often toxic oxidants.

Heterogeneous catalysis : The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling.

Photoredox catalysis : Visible-light-mediated oxidative cyclization offers a mild and environmentally benign alternative to traditional methods.

Iron-Mediated Methodologies for Oxygenated Carbazole Frameworks

Iron catalysis has gained significant attention in recent years as a more sustainable and cost-effective alternative to precious metal catalysis for the synthesis of carbazoles. Iron catalysts can promote the intramolecular dehydrogenative coupling of diarylamines to form the carbazole ring system.

These reactions often utilize air or molecular oxygen as the terminal oxidant, making them environmentally friendly. Iron-catalyzed methods have shown excellent functional group tolerance, allowing for the synthesis of a wide range of substituted carbazoles, including those with oxygen-containing functional groups. The mechanism is believed to involve an iron-catalyzed C-H activation/C-N bond formation sequence. This methodology holds promise for the synthesis of oxygenated carbazole frameworks relevant to natural product synthesis.

Regioselective Introduction of Methoxy and Hydroxyl Groups onto the Carbazole System

Achieving the specific 8-methoxy-2-hydroxy substitution pattern on the carbazole nucleus is a significant synthetic challenge that requires precise control over the regioselectivity of the functionalization reactions. The electronic properties of the carbazole ring system dictate the positions most susceptible to electrophilic or nucleophilic attack.

The carbazole nucleus is an electron-rich aromatic system, with the highest electron density typically found at positions 3, 6, and 9 (the nitrogen atom). Positions 1, 4, 5, and 8 are generally less reactive towards electrophiles. Therefore, direct electrophilic substitution on an unsubstituted carbazole is unlikely to yield the desired 2,8-disubstituted product.

To achieve the desired substitution pattern, several strategies can be envisioned:

Synthesis from pre-functionalized precursors : This is the most reliable approach. As mentioned in the total synthesis section, starting with appropriately substituted building blocks (e.g., a 2-methoxy-substituted aniline and a 4-hydroxy-substituted cyclohexanone in a Fischer-Borsche synthesis) would directly lead to the desired substitution pattern.

Directed metalation : The use of a directing group can control the regioselectivity of C-H activation and subsequent functionalization. For instance, a directing group at the N-9 position can direct metalation to the C1 and C8 positions. Subsequent functionalization with appropriate electrophiles could then install the desired methoxy and hydroxyl groups.

Halogenation followed by nucleophilic substitution : Regioselective halogenation of the carbazole core, followed by nucleophilic aromatic substitution with methoxide and hydroxide, could be a viable route. However, achieving the desired regioselectivity in the initial halogenation step can be challenging.

| Functionalization Strategy | Description | Potential for this compound |

| Electrophilic Aromatic Substitution | Introduction of functional groups via reaction with electrophiles. | Difficult to achieve the 2,8-substitution pattern directly due to the inherent reactivity of the carbazole nucleus. |

| Directed Ortho-Metalation | A directing group on the nitrogen or another position guides a metal to a specific C-H bond for functionalization. | A promising strategy to achieve functionalization at the C1/C8 and C2/C7 positions. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., a halide) by a nucleophile. | Can be used if a regioselectively halogenated carbazole precursor is available. |

| Transition-Metal Catalyzed C-H Functionalization | Direct introduction of functional groups at C-H bonds using a metal catalyst. | Offers potential for regioselective functionalization, often guided by directing groups or the inherent reactivity of specific C-H bonds. |

Semi-Synthesis of this compound Derivatives and Hybrid Molecules

Semi-synthesis, starting from a readily available functionalized carbazole core like this compound, allows for the rapid generation of a library of derivatives and hybrid molecules with potentially enhanced or modified biological activities. The presence of the hydroxyl and methoxy groups, as well as the N-H of the pyrrole ring, provides multiple handles for chemical modification.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group at the C2 position is a versatile functional group for derivatization.

Etherification : Reaction with alkyl halides or other electrophiles under basic conditions can yield a variety of ethers.

Esterification : Acylation with acid chlorides or anhydrides in the presence of a base can produce a range of esters.

Glycosylation : The hydroxyl group can be coupled with activated sugar donors to form glycosides.

Modification of the Methoxy Group: The methoxy group at the C8 position can be demethylated to the corresponding hydroxyl group using reagents like boron tribromide (BBr3). This newly formed hydroxyl group can then be further functionalized as described above, leading to a different set of derivatives.

N-Alkylation/Arylation: The nitrogen atom of the carbazole ring can be readily alkylated or arylated under basic conditions using various electrophiles. This modification can significantly impact the biological properties of the molecule.

Synthesis of Hybrid Molecules: Hybrid molecules can be synthesized by linking the this compound scaffold to other pharmacophores. This can be achieved by forming a covalent bond through one of the functional groups on the carbazole core. For example, the hydroxyl group could be used as a linker to attach another biologically active molecule via an ether or ester linkage. This approach aims to combine the therapeutic effects of both parent molecules or to target multiple biological pathways simultaneously.

Functionalization at Nitrogen and Aromatic Ring Positions (e.g., positions 3, 6, 9)

The functionalization of the carbazole skeleton is a key strategy for creating structural analogs. Modifications can be introduced at the nitrogen atom (position 9) or at various positions on the aromatic rings (such as 1, 2, 3, 4, 6). Transition metal-catalyzed C-H activation and functionalization have become invaluable tools for directly modifying the carbazole core. chim.it These methods allow for the introduction of alkyl, aryl, and other functional groups with high regioselectivity. chim.it

For instance, N-alkylation at the 9-position is a common initial step, often achieved by reacting the carbazole with alkyl halides in the presence of a base. This modification can significantly influence the electronic properties and biological activity of the resulting molecule. The aromatic C-H bonds of the carbazole rings are also amenable to functionalization. Palladium- and rhodium-catalyzed reactions have been successfully employed for the site-selective alkylation, arylation, and acylation of the carbazole nucleus. chim.it For example, directing groups can be used to guide the functionalization to specific positions, such as C1 or C4. chim.it These strategies provide a versatile platform for synthesizing a wide array of substituted methoxy-carbazole analogs.

Synthesis of Pyrimidine, Carboxamide, and Hydrazine-Carbothioamide Scaffolds Incorporating Methoxy-Carbazole Moieties

Building upon the carbazole core, various heterocyclic and functional scaffolds can be introduced to generate molecules with enhanced biological potential. The synthesis of pyrimidine, carboxamide, and hydrazine-carbothioamide derivatives of carbazole has been extensively explored. nih.govnih.govnih.govresearchgate.net

Hydrazine-Carbothioamide and Carboxamide Derivatives: A common synthetic route to hydrazine-carbothioamide derivatives starts with a carbazole precursor, such as 2-(9H-carbazol-9-yl)acetohydrazide. nih.govnih.govnih.gov This intermediate is typically prepared and then reacted with various substituted isothiocyanates. nih.gov The reaction usually proceeds in a solvent like ethanol at reflux temperature to yield the corresponding 2-(2-(9H-carbazol-9-yl)acetyl)-N-substituted-hydrazine-1-carbothioamide derivatives. nih.gov These carbazole-based thiosemicarbazides are recognized for their diverse biological activities. nih.govnih.gov

Similarly, carboxamide derivatives can be synthesized. For example, (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives have been designed and synthesized to explore novel RXRα antagonists. nih.gov

| Compound Name | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-phenylhydrazine-1-carbothioamide | 2-(9H-carbazol-9-yl)acetohydrazide | Phenyl isothiocyanate | 88% | 235–237 | nih.gov |

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | 2-(9H-carbazol-9-yl)acetohydrazide | 4-chlorophenyl isothiocyanate | 90% | 235–237 | nih.gov |

| N-(2-(2-(9H-carbazol-9-yl)acetyl)hydrazine-1-carbonothioyl)benzamide | 2-(9H-carbazol-9-yl)acetohydrazide | Benzoyl isothiocyanate | 75% | 189–191 | nih.gov |

Pyrimidine Derivatives: The synthesis of carbazole-containing pyrimidine scaffolds often involves the reaction of carbazole-based chalcones (α,β-unsaturated ketones) with a source of the pyrimidine ring, such as guanidine. For example, 3-acetyl-9-ethylcarbazole can be reacted with an aromatic aldehyde to form a chalcone intermediate. researchgate.net This intermediate, upon reaction with guanidine carbonate in the presence of a base, yields the corresponding 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethylcarbazole. researchgate.net This method provides a straightforward entry to pyrimidine-functionalized carbazoles.

| Intermediate | Reagent | Product | Reference |

|---|---|---|---|

| 3-(3-Aryl-1-oxypropen-1-yl)-9-ethylcarbazole (Chalcone) | Guanidine carbonate / NaOH | 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethylcarbazole | researchgate.net |

Preparation of Carbazolone-Based Intermediates for Further Derivatization

Carbazolone intermediates, particularly tetrahydrocarbazolones, are valuable precursors for the synthesis of various functionalized carbazoles. nih.gov These intermediates can be synthesized through established methods and then subjected to further chemical transformations to build the desired carbazole structure.

One synthetic approach involves the use of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one as a key intermediate. nih.gov This carbazolone can be subjected to reactions such as the Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) to introduce a formyl group, leading to the formation of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. nih.gov The tetrahydrocarbazolone is aromatized during this process. This aldehyde can then serve as a versatile precursor for the synthesis of more complex hetero-annulated carbazoles. nih.gov

Another strategy involves the synthesis of 5,6,7,8-tetrahydro-carbazol-2-ol from 3-aminophenol and cyclohexene oxide. google.com This intermediate can then be dehydrogenated to provide the corresponding 2-hydroxycarbazole, which can be further functionalized. google.com These methods highlight the utility of carbazolone and related cyclic ketones as pivotal intermediates in the construction of substituted carbazole skeletons.

Advanced Spectroscopic Characterization Methodologies for Carbazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 8-Methoxy-9H-carbazol-2-OL, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to map out the proton and carbon frameworks.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton.

The anticipated signals would include:

Aromatic Protons: The carbazole (B46965) ring system contains five aromatic protons. Due to the substitution pattern, these protons would appear as a series of doublets and triplets in the characteristic aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The precise chemical shifts and coupling constants (J-values) would depend on their position relative to the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups.

NH Proton: A broad singlet corresponding to the amine proton (N-H) of the carbazole ring is expected, typically in the δ 8.0-11.0 ppm range. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

OH Proton: The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet. Its chemical shift is variable and can be confirmed by a D₂O exchange experiment, wherein the peak disappears.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would present as a sharp singlet, typically in the δ 3.8-4.0 ppm region, as they are equivalent and isolated from other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.5 - 8.0 | m (multiplet) | 5H |

| N-H | 8.0 - 11.0 | br s (broad singlet) | 1H |

| O-H | 4.5 - 7.0 | br s (broad singlet) | 1H |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon present (e.g., C, CH, CH₂, CH₃). For this compound, which has a molecular formula of C₁₃H₁₁NO₂, the spectrum would display 13 distinct signals corresponding to each carbon atom.

The expected ¹³C NMR signals include:

Aromatic Carbons: Twelve carbons are part of the aromatic carbazole core. Their signals would appear in the δ 100-150 ppm range. The carbons directly attached to the oxygen atoms (C2 and C8) would be shifted further downfield due to the deshielding effect of oxygen.

Methoxy Carbon: The carbon of the methoxy group would appear as a single peak in the upfield region, typically around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O (C2, C8) | 140 - 155 |

| Aromatic C-N / C-C | 100 - 140 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. hmdb.ca For this compound, COSY would show cross-peaks between neighboring aromatic protons, helping to assign their specific positions on the rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). hmdb.ca This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy proton signal to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. hmdb.ca This is vital for connecting the different fragments of the molecule. For example, HMBC would show correlations from the methoxy protons to the C8 carbon, confirming the position of the methoxy group. It would also help to confirm the full assignment of the quaternary (non-protonated) carbons in the carbazole skeleton.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. semanticscholar.org A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, it would confirm the presence of five CH groups in the aromatic rings and one CH₃ group from the methoxy substituent.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. asianjpr.com High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the elemental composition. nih.gov

For this compound (C₁₃H₁₁NO₂), the expected exact mass is 213.0790 g/mol . An HRMS analysis would aim to find a molecular ion peak [M+H]⁺ at m/z 214.0863.

The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for carbazoles involve the loss of small, stable molecules or radicals. For this compound, characteristic fragmentation might include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO). Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound, with the choice depending on its volatility and thermal stability. ijpsjournal.com

Table 3: Predicted HRMS Data for this compound

| Ion Type | Calculated m/z |

|---|---|

| [M]⁺ | 213.0790 |

| [M+H]⁺ | 214.0863 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. asianjpr.com The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.

N-H Stretch: A moderate to sharp peak around 3300-3500 cm⁻¹ would correspond to the N-H bond of the carbazole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C double bond stretching vibrations would result in several sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong absorptions corresponding to the aryl-ether (Ar-O-CH₃) and phenol (B47542) (Ar-OH) C-O stretching would be visible in the 1200-1300 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Broad, Strong |

| Amine | N-H stretch | 3300 - 3500 | Moderate, Sharp |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Moderate |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Moderate to Strong |

| Aryl Ether | C-O stretch | 1200 - 1300 | Strong |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to calculate the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound (C₁₃H₁₁NO₂), the theoretical elemental composition would be calculated and compared against experimental values. A close match between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula.

Table 5: Theoretical Elemental Analysis for C₁₃H₁₁NO₂

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 156.143 | 73.22 |

| Hydrogen | H | 1.008 | 11.088 | 5.20 |

| Nitrogen | N | 14.007 | 14.007 | 6.57 |

Computational Chemistry and Molecular Modeling of 8 Methoxy 9h Carbazol 2 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like carbazole (B46965) derivatives to understand their fundamental chemical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. imperial.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a crucial parameter for determining molecular stability and reactivity. nih.gov

For carbazole-based compounds, the HOMO is typically distributed over the electron-rich carbazole ring system, while the LUMO is often located on an acceptor moiety or spread across the entire conjugated system. rsc.orgum.edu.my In derivatives of 8-Methoxy-9H-carbazol-2-OL, the electron-donating nature of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups is expected to raise the energy level of the HOMO, while the LUMO level may be less affected, generally leading to a smaller HOMO-LUMO gap compared to unsubstituted carbazole. Theoretical calculations for various carbazole derivatives show that HOMO and LUMO energy levels fall within the ranges of -5.67 to -6.02 eV and -2.48 to -3.55 eV, respectively. sci-hub.st The introduction of different substituent groups provides an effective way to tune these energy levels. sci-hub.stnankai.edu.cn For instance, theoretical studies reveal that the carbazole group plays a major role in the donor-acceptor interactions within these molecular systems. mdpi.com

| Carbazole Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| N-vinylcarbazole (NVC) | - | - | 4.63 | acs.org |

| 3,6-diaryl-N-hexylcarbazole derivative 1 | -5.67 | -2.48 | 3.19 | sci-hub.st |

| 3,6-diaryl-N-hexylcarbazole derivative 8 | -6.02 | -3.55 | 2.47 | sci-hub.st |

| Donor-Acceptor Compound 1 (Carbazole-based) | -5.57 | -2.15 | 3.42 | nankai.edu.cn |

| CzOXD | -5.27 | -1.70 | 3.57 | rsc.org |

| 3CNCzOXD | -5.69 | -2.00 | 3.69 | rsc.org |

DFT calculations are frequently employed to predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure of newly synthesized compounds. researchgate.net Studies on various carbazole derivatives have demonstrated a good correlation between calculated and experimental spectroscopic data. researchgate.netresearchgate.net

For example, the calculated vibrational frequencies (IR) and chemical shifts (¹H and ¹³C NMR) for carbazole derivatives often agree well with the observed experimental values. researchgate.net Any discrepancies are typically attributed to factors not accounted for in the calculations, such as solvent effects and intermolecular interactions in the solid state. researchgate.net Time-dependent DFT (TD-DFT) can also be used to predict UV-Vis absorption spectra, with computational results satisfactorily reproducing the spectral features, including the position of absorption maxima. acs.orgdb-thueringen.de This predictive power is invaluable for structural elucidation and for understanding the electronic transitions within the molecule.

The introduction of methoxy (-OCH3) groups into the carbazole scaffold has a significant impact on the molecule's electronic properties. acs.org The methoxy group is an electron-donating group, which tends to increase the electron density of the aromatic system. This influences the HOMO and LUMO energy levels. epa.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction mode of a ligand with the active site of a protein target.

Carbazole derivatives have been investigated as potential inhibitors of several key enzymes implicated in various diseases. Molecular docking studies provide crucial insights into their binding mechanisms.

α-Glucosidase: This enzyme is a key target for managing type II diabetes. nih.gov Docking studies have been performed on various heterocyclic compounds, including those with structures related to carbazoles, to predict their binding affinity with α-glucosidase. d-nb.infonih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's active site, which are responsible for the inhibitory activity. nih.govmdpi.com For example, studies on various inhibitors show binding energies ranging from -7.78 to -9.82 kcal/mol. mdpi.com

Human Glutathione Reductase (hGR): This enzyme is crucial for maintaining the redox balance within cells. Molecular docking studies have shown that certain carbazole derivatives can exhibit high binding affinity with the active site of hGR. researchgate.netulakbim.gov.tr For instance, a dithiolane-carbazole derivative was found to have a binding affinity of -7.21 kcal/mol, indicating a strong potential for interaction. researchgate.netulakbim.gov.tr

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. nih.govresearchgate.net Docking studies on novel carbazole derivatives have been conducted to evaluate their potential as DHFR inhibitors. ijpsjournal.comresearchgate.net These computational analyses suggest that the binding of carbazole compounds to DHFR could be responsible for their observed antimicrobial effects. ijpsjournal.comresearchgate.net

| Compound Class | Enzyme Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Carbazole-acetate derivative | Human Glutathione Reductase | -7.21 | researchgate.net |

| Carbazole Schiff base (Compound C3) | Human Carbonic Anhydrase II | -8.04 ± 0.17 | tandfonline.com |

| Thiazolidine-2,4-dione derivative (Compound 6k) | α-Glucosidase | - | nih.gov |

| Alkoxy-substituted xanthone (B1684191) (Compound 10c) | α-Glucosidase | -9.82 | mdpi.com |

| N-alkyl carbazole derivative (Compound 4) | Acetylcholinesterase | -8.5 | researchgate.net |

Beyond enzymes, molecular docking is used to study the interactions of carbazole derivatives with other important protein targets.

Aβ Peptide: The aggregation of amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease. researchgate.net Molecular docking experiments have been used to understand how carbazole-based compounds might inhibit this process. acs.orgnih.gov Studies show that these molecules can interact with the hydrophobic regions of the Aβ monomer, with binding energies for some derivatives reaching -6.5 kcal/mol. acs.org This interaction is believed to interfere with the peptide's ability to form neurotoxic oligomers and fibrils. researchgate.netacs.org

STAT Proteins: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are a family of transcription factors whose aberrant activation is linked to many human cancers. acs.orgencyclopedia.pub Carbazoles have been identified as a promising class of compounds capable of targeting the STAT signaling pathway. mdpi.comresearchgate.net Molecular docking has been used to elucidate the binding modes of carbazole derivatives to the SH2 domain of STAT3, which is crucial for its dimerization and activation. mdpi.com For example, the natural carbazole alkaloid mahanine (B1683992) was shown to have a binding energy of -7.6 kcal/mol with STAT3. mdpi.com These computational studies support the hypothesis that carbazoles can disrupt STAT3 signaling, making them attractive candidates for cancer therapy. mdpi-res.com

Conformational Analysis and Binding Mode Characterization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred three-dimensional shape (conformation) is fundamental to characterizing its interaction with biological targets.

Molecular docking is a primary computational method used to predict the binding mode of a ligand within the active site of a target protein or nucleic acid. The planar and aromatic nature of the carbazole scaffold is a key feature in these interactions. It frequently participates in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a receptor's binding pocket. acs.org For instance, studies on similar carbazole and dibenzofuran (B1670420) ligands binding to the preQ1 riboswitch have shown that the flat ring system is positioned between a "ceiling" and "floor" of guanine (B1146940) nucleobases. acs.org

The substituents on the carbazole ring of this compound play a critical role in defining its binding specificity and affinity. The hydroxyl group at the C-2 position and the methoxy group at the C-8 position are capable of forming specific hydrogen bonds with polar amino acid residues like serine, histidine, or asparagine in a binding site. nih.govconicet.gov.ar These interactions anchor the ligand in a specific orientation, which is crucial for its biological function. Molecular electrostatic potential (MEP) maps can be calculated to identify the electron-rich regions (around the oxygen atoms) that are favorable for such electrostatic interactions. mdpi.com

The binding affinity, often expressed as binding energy (kcal/mol), can be estimated through docking simulations, which helps in ranking potential derivatives before their synthesis. mdpi.com

Table 1: Predicted Interaction Profile for this compound

| Interaction Type | Ligand Functional Group(s) | Potential Interacting Residues in a Binding Site |

| Hydrogen Bond | 2-OL (hydroxyl), 8-Methoxy | Ser, Thr, His, Asn, Gln, Asp, Glu |

| π-π Stacking | Carbazole ring system | Phe, Tyr, Trp |

| Hydrophobic | Carbazole ring, Methoxy methyl group | Ala, Val, Leu, Ile, Met |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are invaluable for predicting the activity of unsynthesized molecules and for optimizing lead compounds to enhance their potency and selectivity.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of derivatives and using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive equation. researchgate.net For carbazole derivatives, several classes of descriptors are particularly relevant:

Electronic Descriptors : These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential. mdpi.comresearchgate.net These descriptors can quantify the molecule's ability to participate in charge-transfer and electrostatic interactions, which is often related to its mechanism of action. researchgate.net

Lipophilicity Descriptors : The octanol-water partition coefficient (logP) is a crucial descriptor that relates to a molecule's ability to cross cell membranes. researchgate.net The lipophilicity of carbazoles can be significantly modulated by substituents; for example, N-alkylation plays a crucial role in modulating these properties. mdpi.com

Topological and Steric Descriptors : Properties like molecular weight, van der Waals volume, and polar surface area (PSA) describe the size, shape, and polarity of the molecule, which influence its fit within a binding pocket and its pharmacokinetic properties. researchgate.net

A powerful extension is 3D-QSAR, which was successfully used to analyze derivatives of the carbazole KL001, a stabilizer of the clock protein cryptochrome (B1237616) (CRY). nih.gov This analysis identified that an electron-rich carbazole moiety and specific hydrogen bonding interactions were critical for high biological activity. nih.gov Such models generate contour maps that visualize regions around the molecule where modifications would be favorable or unfavorable, providing a clear roadmap for structural optimization. nih.gov

Table 2: Key QSAR Descriptors and Their Potential Impact on Derivatives of this compound

| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | LUMO Energy | Relates to electrophilicity and potential for covalent interactions. |

| Electronic | Molecular Electrostatic Potential (MEP) | Identifies regions for hydrogen bonding and electrostatic interactions. |

| Lipophilicity | logP | Affects membrane permeability and solubility. |

| Steric | Van der Waals Volume | Influences the fit and complementarity with the receptor binding site. |

| Topological | Polar Surface Area (PSA) | Correlates with transport properties and membrane penetration. |

In Silico Prediction of Biosynthetic Pathways and Enzyme Specificity

While many carbazole alkaloids are isolated from natural sources, understanding their biosynthesis is key to harnessing them for biotechnological production. In silico (computational) methods play a vital role in deciphering these complex pathways by mining microbial genomes for the responsible biosynthetic gene clusters (BGCs). nih.govasm.org

The biosynthesis of the carbazole scaffold is a complex enzymatic process. In silico analysis of BGCs from bacteria has been instrumental in identifying the core machinery, which typically involves a unique carbazole synthase, a ketosynthase-like enzyme, and a thiamine-dependent enzyme that together construct the tricyclic ring system. nih.gov

For a substituted molecule like this compound, the biosynthetic pathway would involve this core synthesis followed by modifications from "tailoring enzymes" encoded within the same BGC. The prediction of this pathway involves identifying genes with homology to known enzyme families:

Hydroxylases : The introduction of the two hydroxyl groups (at C-2 and a precursor at C-8) is likely catalyzed by P450 monooxygenases or similar hydroxylating enzymes. acs.org Genome mining tools identify these enzymes based on conserved sequence motifs.

O-Methyltransferases (OMTs) : The methoxy group at C-8 would be installed by an O-methyltransferase, which transfers a methyl group from a donor like S-adenosyl methionine (SAM) to the C-8 hydroxyl precursor. Candidate OMT genes are frequently found in plant and microbial BGCs for complex natural products. dntb.gov.ua

Once candidate enzymes are identified via sequence homology, their specificity can be further investigated using molecular modeling. By creating a 3D model of a putative OMT and performing docking simulations with the dihydroxy-carbazole precursor, researchers can predict whether the enzyme's active site can accommodate the substrate in the correct orientation for methylation to occur specifically at the C-8 position.

Table 3: Predicted Key Enzymes in the Biosynthesis of this compound

| Enzyme Type | Predicted Function | Precursor/Substrate |

| Carbazole Synthase Complex | Formation of the tricyclic 9H-carbazole core | Simple metabolic precursors |

| P450 Monooxygenase (1) | Hydroxylation at the C-2 position | 9H-carbazole |

| P450 Monooxygenase (2) | Hydroxylation at the C-8 position | 9H-carbazol-2-ol |

| O-Methyltransferase (OMT) | Methylation of the C-8 hydroxyl group | 9H-carbazole-2,8-diol |

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar

Anti-Inflammatory Mechanisms of Action

Carbazole (B46965) alkaloids, the chemical class to which 8-Methoxy-9H-carbazol-2-ol belongs, are recognized for their anti-inflammatory capabilities. nih.govmdpi.comresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, some carbazole alkaloids have been shown to inhibit the production of pro-inflammatory mediators. unit.no A study on murrayafoline A, a carbazole alkaloid, found that it potently inhibited the production of neuroinflammation mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β in lipopolysaccharide-induced microglial cells. biodragon.cn This was achieved by directly binding to the Sp1 protein, which in turn inhibited the downstream NF-κB and MAPK signaling pathways. biodragon.cn While direct mechanistic studies on this compound are not extensively detailed, the activities of related compounds suggest that its anti-inflammatory action may involve the modulation of similar inflammatory pathways.

Antimicrobial Activities: Antibacterial and Antifungal Mechanisms

Carbazole and its derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netsemanticscholar.org These compounds can interfere with essential microbial processes, leading to the inhibition of growth or cell death.

The antimicrobial action of certain carbazole derivatives is linked to the inhibition of crucial microbial enzymes. One such target is dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids in microbes. semanticscholar.org An in vitro enzyme activity assay suggested that the binding of a specific carbazole derivative, compound 8f, to DHFR could be responsible for its antimicrobial effect. semanticscholar.org Another mechanism involves the disruption of the transmembrane potential in bacteria, leading to the mislocalization of essential membrane-associated proteins. nih.gov While not specific to this compound, these findings point to potential mechanisms by which it may exert its antimicrobial effects.

The antimicrobial efficacy of carbazole derivatives is significantly influenced by the types and positions of chemical groups attached to the carbazole core. For instance, the presence of substituents at the C-6 position has been found to result in pronounced antimicrobial activities. nih.gov The introduction of a dihydrotriazine group has been shown to increase antimicrobial potency while reducing toxicity. semanticscholar.org Furthermore, studies on N-alkylated- acs.orgmdpi.com-dihalogeno-carbazoles have demonstrated their fungicidal activity against Candida albicans. jpionline.org The presence of electron-donating groups, such as the methoxy (B1213986) group in this compound, can also play a role in the biological activity of these compounds.

Antidiabetic Mechanisms: Modulation of Glucose Metabolism

Certain carbazole derivatives have shown promise in the management of diabetes by modulating glucose metabolism. mdpi.comresearchgate.net Their mechanisms of action include the inhibition of key enzymes and the modulation of proteins involved in glucose homeostasis.

A key strategy for managing post-meal high blood sugar is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose in the intestine. mdpi.comsemanticscholar.org Several carbazole derivatives have been identified as potent inhibitors of this enzyme. mdpi.comnih.gov For example, a series of carbazole-linked 1,2,3-triazoles exhibited significantly more potent α-glucosidase inhibitory activity in vitro compared to the standard drug, acarbose. nih.gov Two compounds from this series, 23 and 25, were particularly active, with IC50 values of 1.0±0.057µM and 0.8±0.01µM, respectively. nih.gov Natural carbazole alkaloids have also demonstrated α-glucosidase inhibitory properties. mdpi.com This suggests that this compound may also possess the ability to inhibit this key digestive enzyme.

Cryptochromes (CRY) are proteins that are integral to the body's internal clock and have been linked to the regulation of glucose metabolism. frontiersin.org Modulating the activity of these proteins presents a novel approach to treating metabolic diseases like type 2 diabetes. mdpi.com Several carbazole derivatives have been identified as CRY modulators. frontiersin.orgnih.gov For instance, the carbazole derivative KL001 was found to bind to the FAD pocket of CRY, stabilizing the protein. frontiersin.orgnih.gov Extensive structure-activity relationship studies have led to the development of highly active carbazole derivatives that can modulate cryptochrome (B1237616) activity. nih.gov This suggests a potential, albeit less explored, mechanism for the antidiabetic effects of this compound.

Data Tables

Table 1: α-Glucosidase Inhibitory Activity of Selected Carbazole Derivatives

| Compound | IC50 (µM) |

| Carbazole Triazole 23 | 1.0 ± 0.057 |

| Carbazole Triazole 25 | 0.8 ± 0.01 |

| Acarbose (Standard) | - |

| Data sourced from a study on new carbazole linked 1,2,3-triazoles as highly potent non-sugar α-glucosidase inhibitors. nih.gov |

Anticancer and Antiproliferative Mechanisms of Action

The carbazole scaffold is a prominent feature in numerous compounds with demonstrated anticancer and antiproliferative effects. The mechanisms are varied and often involve targeting multiple pathways crucial for cancer cell survival and proliferation.

Targeting Signal Transducers and Activators of Transcription (STAT) Pathways (e.g., STAT3 Inhibition)

Direct research specifying the action of this compound on STAT pathways has not been identified. However, the STAT family, particularly STAT3, is a known target for various carbazole derivatives. mdpi.com STAT3 is a protein essential for the growth and survival of many human tumor cells, making it a key target in cancer therapy. mdpi.com

Studies on other carbazole compounds have shown significant STAT3-inhibitory activity. For instance, both carbazole and its metabolic by-product, 2-hydroxycarbazole, can downregulate STAT3-mediated transcription. mdpi.com A series of 1,4-dimethyl-carbazole derivatives were synthesized and tested for their activity on STAT3, with some compounds exhibiting considerable inhibition of STAT-3 expression. mdpi.com Furthermore, 6-methoxy-1,4-dimethyl-N-alkylcarbazole derivatives have been shown to suppress STAT3 phosphorylation, leading to a decrease in its mediated transcription. nih.gov These findings suggest that the carbazole nucleus is a viable scaffold for developing STAT3 inhibitors.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Cell Cycle Arrest)

While specific studies on this compound's ability to induce apoptosis or cell cycle arrest are not available, these are common mechanisms of action for the carbazole class. researchgate.net Carbazole compounds have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival.

For example, the carbazole alkaloid heptaphylline (B100896) has been reported to induce apoptosis in human colon adenocarcinoma cells. nih.gov Other carbazoles, such as mahanimbine (B1675914) and murrayafoline-A, induce apoptosis by arresting cells in the G0/G1 phase of the cell cycle. researchgate.net The well-known carbazole derivative ellipticine (B1684216) induces apoptosis via G2/M phase cell cycle arrest in human breast cancer cells. researchgate.net A novel synthetic carbazole derivative, HYL-6d, was found to cause cell cycle arrest and apoptotic cell death in human breast cancer cells, evidenced by morphological changes and DNA fragmentation. unibas.it Another derivative, MHY407, triggers cell cycle arrest in the S phase and increases apoptosis when combined with other chemotherapy treatments. nih.gov

Modulation of DNA Damage and DNA Fragmentation

There is no specific information regarding the modulation of DNA damage by this compound. However, DNA interaction is a key mechanism for several anticancer carbazole compounds. unibas.it The antitumor activities of many carbazoles are attributed to their ability to intercalate into DNA and inhibit enzymes like DNA-topoisomerase II. unibas.it

For instance, the carbazole derivative MHY407 has demonstrated a significant ability to cause DNA damage. nih.govunibas.it This activity is linked to the production of cleaved-PARP (c-PARP) and inhibition of topoisomerase II. unibas.it Studies on other carbazole derivatives have also shown that they can induce internucleosomal DNA fragmentation, a hallmark of apoptosis. unibas.it Some carbazoles have been found to provoke the phosphorylation of p53 and Chk2, confirming the induction of a DNA damage response. mdpi.com

Inhibition of Key Cancer-Related Enzymes (e.g., Kinesin Spindle Protein ATP-ase, Xanthine Oxidase, Tyrosinase)

Scientific literature lacks specific data on the inhibitory activity of this compound against Kinesin Spindle Protein (KSP), Xanthine Oxidase (XO), or Tyrosinase. However, research on other carbazole derivatives indicates that this scaffold can be effective in inhibiting these enzymes.

Kinesin Spindle Protein (KSP) ATPase: KSP is essential for mitosis, and its inhibition leads to cell cycle arrest and cell death. nih.gov A study on the structure-activity relationships of carboline and carbazole derivatives identified them as a novel class of ATP-competitive KSP inhibitors, highlighting the potential of the carbazole scaffold for this target. jpionline.org

Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that produces uric acid. researchgate.net Inhibitors are used to treat hyperuricemia and gout. researchgate.net A series of N-{3-[3-(9-Methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide derivatives were evaluated for their in vitro XO inhibitory activity. Several of these compounds showed potent inhibition, with IC50 values better than the standard drug allopurinol. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation. mdpi.com The same N-{3-[3–(9-Methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide derivatives mentioned above were also found to be potent inhibitors of tyrosinase. nih.gov

| Carbazole Derivative Class | Target Enzyme | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| N-{3-[3–(9-Methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamides | Xanthine Oxidase (XO) | More potent than standard drug allopurinol. | 4.3 - 5.6 µM | nih.gov |

| N-{3-[3–(9-Methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamides | Tyrosinase | Identified as potent inhibitors. | 14.01 - 17.52 µM | nih.gov |

| Carboline and Carbazole derivatives | Kinesin Spindle Protein (KSP) | Identified as a novel class of ATP-competitive inhibitors. | Not Specified | jpionline.org |

Influence on p53 Activity

Specific research detailing the influence of this compound on p53 activity is not currently available. The tumor suppressor protein p53 is a critical regulator of cell cycle, DNA repair, and apoptosis, and its inactivation is common in human cancers. nih.gov Reactivating mutant p53 is a significant goal in cancer drug development. nih.gov

Studies have shown that some carbazole alkaloids can influence the p53 pathway. For instance, certain derivatives have been found to induce apoptosis in cancer cell lines that express both wild-type and mutant p53 proteins. Research on naturally-occurring carbazoles like heptaphylline demonstrated potent growth inhibitory effects on cells expressing wild-type p53. nih.gov Furthermore, some small molecules within the carbazole alkaloid group have been reported to reactivate mutant p53 by restoring its wild-type structure and function. nih.gov

Anti-Alzheimer's Disease Mechanisms: Inhibition of Amyloid-Beta Fibril Formation

There are no direct studies on the effect of this compound on the inhibition of amyloid-beta (Aβ) fibril formation. The aggregation of Aβ peptides into fibrils is a central event in the pathogenesis of Alzheimer's disease (AD), making the inhibition of this process a key therapeutic strategy. nih.govresearchgate.net

Antioxidant Activity and Associated Mechanisms

While direct experimental studies on the antioxidant activity of this compound are limited in publicly available literature, the potential mechanisms can be inferred from research on structurally related carbazole derivatives. The antioxidant properties of carbazoles are generally attributed to their ability to donate a hydrogen atom from a hydroxyl or amino group, or from the nitrogen of the carbazole ring, to neutralize free radicals. bas.bg

The presence of both a hydroxyl (-OH) group at the C-2 position and a methoxy (-OCH3) group at the C-8 position on the carbazole scaffold of this compound is significant for its potential antioxidant activity. The hydroxyl group can directly participate in scavenging free radicals. Studies on other hydroxylated carbazoles have demonstrated their capacity to act as potent radical scavengers. nih.gov The methoxy group, being an electron-donating group, can enhance the stability of the resulting radical after hydrogen donation, thereby increasing the antioxidant potency. bas.bg Research on other methoxy-substituted phenolic compounds has shown that these groups increase the stability of the radical and, consequently, the antioxidant activity. bas.bg

One study on carbazole derivatives reported that a compound bearing a methoxy-substituted aminophenol moiety, 1-(9H-carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone, exhibited predominant radical scavenging activity. bas.bg Another investigation into carbazole alkaloids found that 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde had the ability to protect neuronal cells from hydrogen peroxide-induced cell death, highlighting the neuroprotective antioxidant potential of such substituted carbazoles. nih.gov

The antioxidant mechanism of carbazoles can involve various pathways, including:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thus neutralizing it.

Single Electron Transfer (SET): The carbazole nucleus can donate an electron to a radical, followed by proton transfer.

The following table summarizes the antioxidant activities of some related carbazole derivatives, illustrating the potential efficacy of this class of compounds.

| Compound Name | Antioxidant Assay | Finding | Reference |

| 1-(9H-carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone | DPPH radical scavenging | Showed predominant activity among the tested analogues. | bas.bg |

| 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde | H₂O₂-induced cytotoxicity | Protected neuro2a cells from hydrogen peroxide-induced cell death. | nih.gov |

| Carazostatin (1-heptyl-3-hydroxy-2-methyl carbazole) | Methyl linoleate (B1235992) oxidation | Found to be a strong antioxidant. | nih.gov |

| Carbazomycin B (4-hydroxy-3-methoxy-1,2-dimethylcarbazole) | Methyl linoleate oxidation | Showed moderate antioxidant activity. | nih.gov |

| Carbazole derivative with Mannich reaction | DPPH radical scavenging | The synthesized derivative showed an IC₅₀ value of 14.26 µg/mL. | aip.org |

| Novel carbazole hydrazine-carbothioamide derivatives | DPPH radical scavenging | Nine compounds showed potent antioxidant activities with IC₅₀ values lower than the positive control. | nih.gov |

Structure-Activity Relationships (SAR) for Antioxidant Activity:

The antioxidant capacity of carbazole derivatives is influenced by the nature and position of substituents on the carbazole ring. bas.bgnih.gov

Hydroxyl Group: The presence of a free hydroxyl group is often crucial for significant antioxidant activity. nih.gov

Methoxy Group: Electron-donating groups like methoxy groups can enhance antioxidant activity by stabilizing the resulting radical. bas.bg The position of the methoxy group also plays a role in its electronic effect on the hydroxyl group's hydrogen-donating ability.

For this compound, the combination of the hydroxyl group at C-2 and the methoxy group at C-8 likely contributes to its potential as an effective antioxidant.

Antiviral Activity (e.g., SARS-CoV-2 Mpro Inhibition)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. mdpi.comchemmethod.com Several studies have investigated the potential of carbazole derivatives as inhibitors of SARS-CoV-2 Mpro. mdpi.comnih.gov While direct experimental data on this compound is not extensively available, computational and in-vitro studies on related carbazole alkaloids provide insights into its potential antiviral mechanism.

A computational study evaluated the inhibitory potential of five carbazole alkaloids from Murraya koenigii against SARS-CoV-2 Mpro. mdpi.com One of these, koenigicine (B1220425) (8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol), which also possesses a methoxy group, was shown to interact with the active site of the protease. mdpi.com These carbazoles demonstrated higher binding affinity and lower binding energies towards the active site of Mpro compared to a reference inhibitor. mdpi.com The interactions primarily involved the formation of hydrogen bonds with key amino acid residues in the active site, such as His41 and Cys145, which form the catalytic dyad of the enzyme. mdpi.com

The proposed mechanism of inhibition by these carbazole derivatives involves blocking the catalytic activity of Mpro. By binding to the active site, they can prevent the protease from cleaving the viral polyproteins, which is an essential step in the viral life cycle. mdpi.com

The table below presents findings from studies on the anti-SARS-CoV-2 activity of various carbazole derivatives.

| Compound/Derivative Class | Target | Finding | Reference |

| Carbazole alkaloids from Murraya koenigii | SARS-CoV-2 Mpro | Displayed interactions in the active site of the protease, with higher binding affinity and lower binding energies compared to a reference inhibitor. | mdpi.com |

| Edotecarin | Human ACE2 | Identified as a potential viral-entry inhibitor through molecular docking studies. | mdpi.com |

| 6-formylindolo[3,2-b]carbazole | ACE2 expression | Decreased the expression of ACE2 via aryl hydrocarbon receptor (AHR) activation, leading to suppression of SARS-CoV-2 infection in mammalian cells. | encyclopedia.pub |

| Benzocarbazoledinones | SARS-CoV-2 Mpro | Four compounds exhibited EC₅₀ values below 4 µM without cytotoxic effects. Two compounds showed Mpro inhibition with IC₅₀ values of 0.11 ± 0.05 and 0.37 ± 0.05 µM. | nih.gov |

| Carprofen | SARS-CoV-2 Mpro | Identified as a potential inhibitor of the main protease in a drug repurposing study. | researchgate.net |

Structure-Activity Relationships (SAR) for Antiviral Activity:

The antiviral activity of carbazole derivatives against SARS-CoV-2 Mpro is influenced by their ability to form specific interactions with the enzyme's active site.

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as hydroxyl and methoxy groups, is important for interacting with the amino acid residues of the protease.

Hydrophobic Interactions: The aromatic carbazole core can engage in hydrophobic interactions with the active site.

In the case of this compound, the hydroxyl and methoxy groups could potentially form key hydrogen bonds with the Mpro active site, while the carbazole ring system could establish hydrophobic and π-π stacking interactions, thereby contributing to its putative antiviral activity. Further direct experimental validation is necessary to confirm these mechanistic hypotheses.

Future Perspectives and Research Challenges in Carbazole Chemistry

Rational Design and Synthesis of Novel Carbazole-Based Bioactive Scaffolds

The paradigm in drug discovery is shifting from high-throughput screening of vast compound libraries to the rational design of molecules tailored for specific biological targets. In carbazole (B46965) chemistry, this involves a structure-based approach where the carbazole core is strategically functionalized to enhance potency and selectivity. Computational modeling and an understanding of structure-activity relationships (SARs) are central to this effort. researchgate.net

Researchers are designing and synthesizing carbazole derivatives with diverse structural features, such as amide, hydrazide, and hydrazone moieties, to explore their cytotoxic potential against various cancer cell lines. nih.gov For instance, studies have shown that introducing specific substituents at defined positions on the carbazole ring can yield compounds with high inhibitory activity against gastric adenocarcinoma and human melanoma cells. nih.gov The design of multi-target therapeutic agents, such as conjugating carbazole moieties with aminoadamantane, aims to address complex conditions like neurodegenerative diseases by simultaneously acting on multiple pathways, such as blocking N-methyl-D-aspartate (NMDA) receptors and protecting nerve cells. echemcom.comresearchgate.net

Table 1: Examples of Rationally Designed Carbazole Scaffolds and Their Bioactivity

| Carbazole Scaffold Type | Target/Application | Research Finding |

| Carbazole-hydrazone Derivatives | Anticancer (Gastric Adenocarcinoma, Melanoma) | Certain derivatives show high inhibitory activity with IC50 values in the low micromolar range. nih.gov |

| Carbazole-aminoadamantane Conjugates | Neurodegenerative Diseases | Designed as multi-target agents to protect nerve cells and block NMDA receptors. echemcom.comresearchgate.net |

| Tetrahydrocarbazoles | Anticancer (Lung Carcinoma) | Found to be highly active against Calu1 cell lines with IC50 values in the nanomolar range. nih.gov |

| Pyrido[4,3-c]carbazole Derivatives | Antiviral (HIV) | 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole showed a high therapeutic index against HIV replication. mdpi.com |

Development of Advanced Synthetic Methodologies for Complex Carbazole Structures

Traditional methods for synthesizing the carbazole skeleton, such as the Graebe-Ullmann reaction and Borsche-Drechsel cyclization, often require harsh conditions, multiple steps, and may have limited substrate scope. rsc.orgtandfonline.comnih.gov A significant challenge and area of future focus is the development of more efficient, milder, and versatile synthetic routes.

Modern organic synthesis has introduced several powerful techniques to construct the carbazole nucleus. These include:

Transition Metal-Catalyzed C-H Activation: This approach is considered an efficient and mild strategy for creating C-C and C-N bonds necessary for the carbazole framework, often using palladium catalysts. nih.govchim.it

Cascade Reactions: These multi-step sequences occur in a single pot, increasing efficiency and reducing waste. A notable example is a diverted Bischler–Napieralski reaction that, through a complex 10-step cascade, can produce a variety of substituted carbazoles from simple starting materials under mild, metal-free conditions. acs.org

Photocatalysis and Electro-organic Synthesis: These methods offer green alternatives to traditional synthesis, using light or electricity to drive reactions like oxidative cyclodehydrogenation. bohrium.comnih.gov

Table 2: Comparison of Classical and Advanced Synthetic Methods for Carbazoles

| Method | Catalyst/Reagents | Conditions | Advantages/Disadvantages |

| Classical Methods | |||

| Graebe-Ullmann Reaction | Diazotization, heat | Often harsh, requires high temperatures | Historical significance; can have low yields, limited by unsaturated groups. nih.gov |

| Borsche-Drechsel Cyclization | Acid catalyst | High temperatures | Classic method; often requires harsh conditions. tandfonline.com |

| Advanced Methods | |||

| Pd-Catalyzed C-H Activation | Pd(OAc)₂, various ligands | Milder conditions | High efficiency, good functional group tolerance. nih.govchim.it |

| Diverted Bischler-Napieralski Cascade | POCl₃ | Mild, metal-free | High efficiency, access to diverse substitutions from readily available substrates. acs.org |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acids | Varies | Versatile for creating C-C bonds to build biphenyl (B1667301) intermediates for cyclization. tandfonline.comnih.gov |

| Oxidative Photocyclization | Light, oxidant | High dilution | Useful for heterohelicenes, but can lead to isomeric mixtures and is difficult to scale. nih.gov |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental validation is revolutionizing chemical research. nih.gov For carbazole chemistry, this integrated approach provides profound insights into reaction mechanisms, molecular properties, and biological interactions that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a powerful computational tool used to:

Elucidate Reaction Mechanisms: Theoretical calculations can map the potential energy surfaces of reactions, identifying transition states and intermediates. acs.org This helps to understand how reactions like the oxidative coupling of carbazoles proceed, revealing that oxidation often occurs at the electron-rich 3 and 6-positions of the carbazole moiety. researchgate.netacs.org

Predict Molecular Properties: Computational analyses can predict the structural, electronic, and photophysical properties of novel carbazole derivatives before they are synthesized. scholarena.com This guides the design of molecules with desired characteristics, such as specific energy band gaps for applications in organic electronics. scholarena.com